![molecular formula C28H25N3O2S B2488584 3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-79-8](/img/structure/B2488584.png)
3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in the field of pyrrolo[3,2-d]pyrimidines and related heterocycles focuses on exploring novel synthetic routes, understanding their molecular structures, and investigating their chemical and physical properties due to their significance in pharmaceutical chemistry and material science.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve complex heterocyclic structures. For instance, Moser et al. (2005) synthesized a compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity of synthesizing such molecules (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, revealing detailed information about the arrangement of atoms and the geometry of the molecule. For example, the crystal structure analysis of a related compound provided insights into the disorder within the methoxycarbonyl group and the orientation of aryltriazenyl groups (Moser et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of various novel heterocyclic compounds derived from pyrimidine analogs, which have shown potential as anti-inflammatory, analgesic, and anticancer agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their biological activities. These compounds have been identified as potent cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory properties, with some demonstrating high COX-2 selectivity and inhibition of edema comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Pyrimidine derivatives have also been explored for their antibacterial and antifungal activities. For example, 2,4-diamino-5-benzylpyrimidines have shown high in vitro activity against anaerobic organisms, comparable or superior to metronidazole, a standard in treating bacterial infections (Roth et al., 1989). Another study on pyridopyrimidinone derivatives revealed their role as corrosion inhibitors, indicating a broader range of applications beyond biological activities, including materials science (Abdallah et al., 2018).
Antiproliferative and Anticancer Properties
Research into pyrimidine and pyridopyrimidine derivatives has extended into anticancer activity, with several compounds showing promise against various cancer cell lines. For instance, novel pyrimidopyrimidinone derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, showcasing the potential for development into anticancer agents (Nagaraju et al., 2020).
Synthesis and Evaluation of Novel Compounds
Further research has focused on the synthesis of new compounds with potential biological activities. This includes the development of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with noted antitumor activity, highlighting the versatility and potential of pyrimidine derivatives in medicinal chemistry (Hafez & El-Gazzar, 2017).
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-6-7-14-22(19)18-34-28-30-25-23(20-11-4-3-5-12-20)16-29-26(25)27(32)31(28)17-21-13-8-9-15-24(21)33-2/h3-16,29H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDRWWGUSMCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

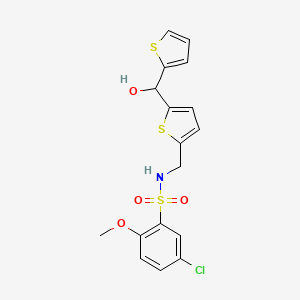
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
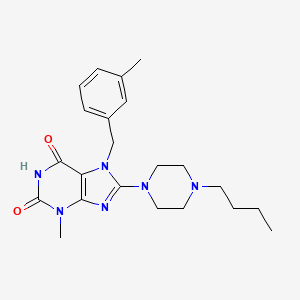
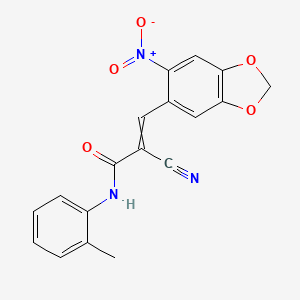
![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)
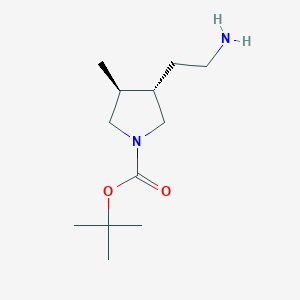
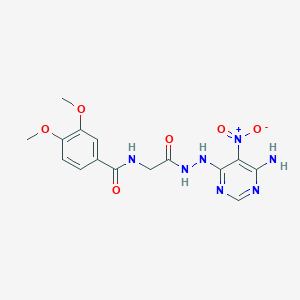
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

